BI-847325 is a synthetically derived small molecule classified as an ATP-competitive inhibitor. [] In scientific research, BI-847325 serves as a valuable tool to investigate the roles of MEK and Aurora kinases in cellular processes, particularly in the context of cancer cell growth and proliferation. [, , , ]
BI-847325 was identified during research focused on developing effective inhibitors targeting the MEK and Aurora kinases, which play crucial roles in cell proliferation and survival. The compound is classified as an ATP-competitive inhibitor, meaning it competes with ATP for binding to the active site of the kinases, thereby inhibiting their activity.
The synthesis of BI-847325 involves several key steps that typically include:
The specific synthetic route may vary based on the initial lead compounds selected for optimization, but detailed methodologies often employ advanced spectroscopic techniques for characterization.
BI-847325 has a complex molecular structure characterized by a 6-alkylindolinone core. The precise molecular formula is , with a molecular weight of approximately 306.39 g/mol.
Key structural features include:
The three-dimensional structure of BI-847325 can be elucidated through X-ray crystallography or computational modeling, providing insights into its binding interactions with target proteins.
BI-847325 undergoes specific chemical reactions that are critical for its activity:
These reactions are typically evaluated using biochemical assays that measure enzyme activity in response to varying concentrations of BI-847325.
The mechanism of action of BI-847325 primarily involves:
Data from studies indicate that treatment with BI-847325 results in decreased levels of phosphorylated ERK and histone H3, confirming its role in inhibiting these pathways effectively.
BI-847325 exhibits several important physical and chemical properties:
These properties are critical for determining the pharmacokinetic profile of BI-847325 during drug development.
BI-847325 has significant applications in cancer research:
BI-847325 is an orally bioavailable, ATP-competitive inhibitor that simultaneously targets MEK (MAP2K1/2) and Aurora kinases (AURKA/B/C) with nanomolar potency. Its enzymatic inhibition profile shows IC₅₀ values of 4 nM for MEK2, 25 nM for MEK1, 25 nM for Aurora A, 3 nM for Aurora B (Xenopus laevis ortholog), and 15 nM for Aurora C [1] [6] [9]. This dual mechanism disrupts two critical oncogenic pathways:
In vitro, BI-847325 exhibits broad antiproliferative activity across 294 human tumor cell lines, with GI₅₀ values in the submicromolar range (0.001–30 µM). Sensitivity is pronounced in acute leukemias, melanomas, and colorectal, bladder, and mammary carcinomas. Notably, its efficacy exceeds that of selective MEK inhibitors (e.g., GDC-0623), particularly in KRAS-mutant models where Aurora inhibition dominates the response [4] [7].
Table 1: Kinase Selectivity Profile of BI-847325
Target | IC₅₀ (nM) | Biological Consequence |
---|---|---|
MEK2 | 4 | Suppression of ERK phosphorylation |
Aurora B (X. laevis) | 3 | Mitotic arrest & polyploidization |
Aurora C | 15 | Chromosomal segregation defects |
MEK1 | 25 | Cell cycle arrest at G1/S phase |
Aurora A | 25 | Spindle pole disorganization |
In vivo, once-weekly oral dosing (70–80 mg/kg) induces tumor regression in 5/11 xenograft models, including colorectal (4/5), gastric (2/2), and mammary (2/2) cancers. Tumor/control ratios fall below 25% in responsive models, with sustained target inhibition observed in pharmacodynamic analyses [4] [7].
The therapeutic synergy of MEK and Aurora co-inhibition arises from complementary disruption of proliferative signaling and cell division:
Mechanistically, BI-847325’s dual action reduces expression of drug-resistance mediators (MDR1, MRP1) and angiogenic factors (VEGF) in ATC models. Its efficacy in 3D cultures—which mimic tumor microenvironments—exceeds 2D models, underscoring translational relevance [5].
First-generation MEK inhibitors (e.g., trametinib) showed limited efficacy in KRAS-mutant tumors due to pathway reactivation. Aurora inhibitors (e.g., alisertib) demonstrated modest single-agent activity in hematologic malignancies but failed in solid tumors. BI-847325 emerged from rational design efforts to address these limitations:
Table 2: Antitumor Efficacy of BI-847325 in Preclinical Models
Cancer Type | Model | Dosing Regimen | Efficacy Outcome |
---|---|---|---|
Melanoma (BRAF-mutant) | 1205Lu xenograft | 70 mg/kg weekly | Durable regression (>65 days) |
CRC (KRAS-mutant) | CXF 1103 | 80 mg/kg weekly | Partial regression (T/C: 15%) |
Triple-negative breast | MAXFTN 401 | 40 mg/kg + capecitabine | Complete remission |
Gastric | GXA 3023 | 40 mg/kg + capecitabine | Tumor stasis |
Anaplastic thyroid | C643 3D spheroid | 15–34 µM | Differentiation marker restoration |
Combination studies reveal synergy with capecitabine in gastrointestinal cancers, inducing complete remission in triple-negative mammary models. This positions BI-847325 as a template for next-generation multi-kinase inhibitors leveraging intermittent scheduling and biomarker-guided patient selection [4] [7].
Table 3: Key Chemical Properties of BI-847325
Property | Value |
---|---|
CAS Number | 1207293-36-4 |
Molecular Formula | C₂₉H₂₈N₄O₂ |
Molecular Weight | 464.56 g/mol |
Alkyne Functional Group | Enables click chemistry applications |
Solubility | DMSO: 19 mg/mL (40.89 mM) |
CAS No.: 64755-14-2
CAS No.:
CAS No.: 3724-64-9
CAS No.: 12007-33-9
CAS No.: 1242240-30-7